(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile
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Overview
Description
(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a chloro-fluorophenyl group, a methoxyimino group, and an azetidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the chloro-fluorophenyl and methoxyimino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile include other azetidinone derivatives and compounds with similar functional groups, such as:
- This compound
- Bis(2-ethylhexyl) terephthalate
- Various azetidinone derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(3E)-3-[(2-chloro-4-fluorophenyl)methoxyimino]-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c1-21(2)13-26(20(21)27)18-7-4-14(5-8-18)16(10-24)11-25-28-12-15-3-6-17(23)9-19(15)22/h3-9,11,16H,12-13H2,1-2H3/b25-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOBUNJULXTAMT-OPEKNORGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(C=NOCC3=C(C=C(C=C3)F)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(/C=N/OCC3=C(C=C(C=C3)F)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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